molecular formula C16H22OS B1325480 Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone CAS No. 898780-73-9

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone

Cat. No. B1325480
M. Wt: 262.4 g/mol
InChI Key: DPYWFHYWBNGQPZ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22OS. It has a molecular weight of 262.4 g/mol. The compound is a yellow oil .


Molecular Structure Analysis

The InChI code for Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is 1S/C14H18OS/c1-16-13-10-6-5-9-12 (13)14 (15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a yellow oil . The compound has a molecular weight of 262.4 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have access to.

Scientific Research Applications

1. Regioselective Synthesis

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is involved in regioselective synthesis processes. For instance, the cyclization of similar ketones has been utilized to yield quinolin-8-ols, a compound group useful in various chemical syntheses. Such cyclization processes involve the formation of alkylideneaminyl radical intermediates, demonstrating the ketone's role in complex organic synthesis (Uchiyama et al., 1998).

2. Esterification and Catalysis

Cyclohexyl ketones have been used in esterification processes, as seen in the catalysis of acetic acid with 2-(1-cyclohexenyl)cyclohexanone. This reaction synthesizes esters that have applications in areas like plasticizers and pesticides. The use of catalysts like cation exchange resins showcases the ketone's utility in chemical synthesis (Saha & Streat, 1998).

3. Semiconductor Surface Reactions

In semiconductor technology, multifunctional unsaturated ketones, including variants of cyclohexyl ketones, have shown specific reaction patterns on semiconductor surfaces. These reactions are crucial for understanding the interaction of organic compounds with semiconductor materials, which is vital for the development of electronic devices (Wang et al., 2002).

4. Photoreactions in Liquid Crystals

Cyclohexyl phenyl ketone, a related compound, has been studied for its photoreaction capabilities within lyotropic liquid crystals. These studies are significant for understanding the behavior of such compounds under the influence of light, which can have implications in photochemistry and materials science (Yang et al., 2013).

5. Organic Synthesis and Reaction Mechanisms

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone can be involved in various organic reactions, contributing to the synthesis of diverse compounds and understanding reaction mechanisms. For example, its reactions with manganese(III) acetate demonstrate its role in the formation of acetoxy ketones and other complex organic molecules (Okano & Aratani, 1976).

properties

IUPAC Name

1-cyclohexyl-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYWFHYWBNGQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644356
Record name 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone

CAS RN

898780-73-9
Record name 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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